![molecular formula C18H18N2OS B2594269 5-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione CAS No. 688791-33-5](/img/structure/B2594269.png)
5-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
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Description
5-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione, also known as EMT, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic properties. EMT has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.
Scientific Research Applications
Inhibitory Activities and Synthesis
Competitive Inhibition of Enzymes
The compound 1-(2-Thienylalkyl)imidazole-2(3H)-thiones demonstrates significant competitive inhibition of dopamine beta-hydroxylase, an enzyme critical for catecholamine biosynthesis. This inhibition suggests potential applications in managing conditions related to catecholamine function, such as hypertension and certain neurological disorders (McCarthy et al., 1990).
Antibacterial and Antifungal Activities
New imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various aromatic substituents, have shown significant activities, indicating their potential as antimicrobial agents (Ammar et al., 2016).
Synthesis and Photochromism
The synthesis and photochromic properties of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been explored, demonstrating potential applications in the development of photoresponsive materials (Bai et al., 2010).
Molecular Structure and Characterization
Crystal Structure Analysis
The crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been determined, providing insights into the molecular configurations and potential interaction mechanisms of similar compounds (Ding et al., 2008).
Mechanistic Studies and Potential Applications
Anticancer Agents
Compounds based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold have been synthesized and evaluated as tubulin polymerization inhibitors. These studies highlight the potential of such compounds in the development of novel anticancer therapies (Romagnoli et al., 2016).
Anti-tubercular Activity
Synthesis and evaluation of novel pyrazoline derivatives have shown significant anti-tubercular activity, underscoring the therapeutic potential of imidazole-containing compounds against infectious diseases (Ali et al., 2007).
Corrosion Inhibition
Studies on the effect of substituents on the corrosion inhibition efficacy of imidazole derivatives suggest their utility in protecting metals from corrosion, with implications for industrial applications (Prashanth et al., 2021).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-21-16-10-6-14(7-11-16)17-12-20(18(22)19-17)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDHRUCSAQEPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-1-(p-tolyl)-1H-imidazole-2(3H)-thione |
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